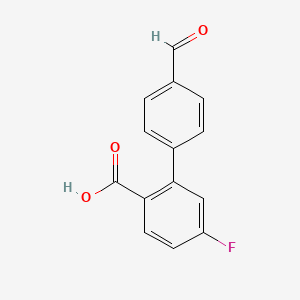

Ácido 4-fluoro-2-(4-formilfenil)benzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-(4-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom and a formyl group attached to the benzene ring

Aplicaciones Científicas De Investigación

4-Fluoro-2-(4-formylphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-formylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 4-fluorobenzaldehyde.

Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form 4-fluoro-2-phenylbenzyl alcohol.

Oxidation: The benzyl alcohol is then oxidized to form 4-fluoro-2-phenylbenzoic acid.

Formylation: Finally, the 4-fluoro-2-phenylbenzoic acid is subjected to a formylation reaction to introduce the formyl group, resulting in 4-Fluoro-2-(4-formylphenyl)benzoic acid.

Industrial Production Methods

Industrial production of 4-Fluoro-2-(4-formylphenyl)benzoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the compound’s purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-(4-formylphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 4-Fluoro-2-(4-carboxyphenyl)benzoic acid.

Reduction: 4-Fluoro-2-(4-hydroxymethylphenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-(4-formylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The fluorine atom can also affect the compound’s lipophilicity and metabolic stability.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzoic acid: A simpler analog without the formyl group.

2-Fluorobenzoic acid: An isomer with the fluorine atom in a different position.

3-Fluorobenzoic acid: Another isomer with the fluorine atom in the meta position.

Uniqueness

4-Fluoro-2-(4-formylphenyl)benzoic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs.

Actividad Biológica

4-Fluoro-2-(4-formylphenyl)benzoic acid (CAS No. 1261921-54-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and related research findings, providing a comprehensive overview of its applications and implications in various fields.

Synthesis

The synthesis of 4-Fluoro-2-(4-formylphenyl)benzoic acid typically involves the reaction of 4-fluorobenzoic acid derivatives with appropriate aldehydes under controlled conditions. The general synthetic pathway includes:

-

Starting Materials :

- 4-Fluorobenzoic acid

- 4-Formylphenyl derivatives

-

Reaction Conditions :

- Use of solvents such as DMSO or ethanol.

- Application of acid catalysts (e.g., sulfuric acid) for condensation reactions.

-

Characterization :

- Techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research has indicated that 4-Fluoro-2-(4-formylphenyl)benzoic acid exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different microbial strains:

| Microbial Strain | Activity Level (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 | |

| Aspergillus flavus | Not active |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Effects

In vivo studies have shown that derivatives of 4-fluoro benzoic acid can exhibit anti-inflammatory properties. For instance, compounds structurally related to 4-Fluoro-2-(4-formylphenyl)benzoic acid were tested in rodent models for their ability to reduce inflammation markers and pain responses. Results indicated a significant reduction in paw edema in treated groups compared to controls, suggesting potential applications in pain management therapies.

Case Studies

-

Case Study on Antimicrobial Activity :

In a study conducted by Masoud et al., various metal complexes derived from 4-fluorobenzoic acid were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results demonstrated that certain metal complexes exhibited enhanced activity compared to the free ligand, indicating that modifications could lead to improved efficacy against resistant strains . -

Case Study on Anti-inflammatory Effects :

Another study investigated the anti-inflammatory effects of 4-fluoro benzoic acid derivatives in an experimental model of arthritis. The treated group showed marked reductions in inflammatory cytokines and histopathological improvements in joint tissues, highlighting the therapeutic potential of these compounds in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-Fluoro-2-(4-formylphenyl)benzoic acid can be influenced by structural modifications. Key factors affecting its potency include:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve membrane permeability.

- Functional Groups : The nature and position of substituent groups on the aromatic rings can significantly impact biological activity, as evidenced by various derivatives showing differing levels of antimicrobial efficacy.

Propiedades

IUPAC Name |

4-fluoro-2-(4-formylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJCCNAFOLTMCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=C(C=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688903 |

Source

|

| Record name | 5-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-54-3 |

Source

|

| Record name | 5-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.